2-Chloro-1,3,2-dioxaphospholane basic properties
2-Chloro-1,3,2-dioxaphospholane basic properties
An In-depth Technical Guide to 2-Chloro-1,3,2-dioxaphospholane: Core Properties and Applications
Introduction
2-Chloro-1,3,2-dioxaphospholane, with the CAS number 822-39-9, is a cyclic phosphite (B83602) ester of significant interest in organic synthesis.[1] It serves as a versatile reagent and an important intermediate for the synthesis of a variety of organophosphorus compounds, including flame retardants and biocompatible polymers like phosphocholine (B91661) derivatives.[2] This guide provides a comprehensive overview of its fundamental properties, synthesis, handling, and reactivity for researchers, scientists, and professionals in drug development. This compound is also known as cyclic ethylene (B1197577) chlorophosphite or ethylene chlorophosphite.[3]
Core Physical and Chemical Properties
2-Chloro-1,3,2-dioxaphospholane is a clear, colorless to slightly yellow liquid with a pungent odor.[1] It is sensitive to moisture and should be stored under a nitrogen blanket in a cool, dry place, typically refrigerated at 2-8°C.[1]
| Property | Value | Source |
| Molecular Formula | C₂H₄ClO₂P | [1] |
| Molecular Weight | 126.48 g/mol | |
| Appearance | Clear colorless to slightly yellow liquid | [1] |
| Boiling Point | 62 °C at 20 mmHg | |
| Density | 1.422 g/mL at 25 °C | |
| Refractive Index | n20/D 1.489 | |
| Solubility | Soluble in water | [1] |
| CAS Number | 822-39-9 | [1] |
| EINECS Number | 212-499-4 | [1] |
Spectroscopic Data
The structure of 2-Chloro-1,3,2-dioxaphospholane and its derivatives has been confirmed by various spectroscopic methods, including ³¹P NMR, ¹H NMR, and IR spectroscopy.[3][4][5]
| Spectrum | Key Features | Source |
| ³¹P NMR | The phosphorus-31 nucleus provides a distinct signal characteristic of a trivalent phosphorus atom in this chemical environment. | [4] |
| ¹H NMR (in CDCl₃) | The proton NMR spectrum shows signals corresponding to the ethylene bridge protons. | [3] |
| IR | Infrared spectroscopy reveals characteristic absorption bands for the P-O-C and P-Cl bonds. | [5] |
A related and often co-occurring compound is 2-Chloro-1,3,2-dioxaphospholane-2-oxide (CAS 6609-64-9), the oxidized form.[6][7] It is crucial to distinguish between these two compounds as their properties and reactivity differ. For instance, the 2-oxide has a higher boiling point of 89-91 °C at 0.8 mmHg and a density of 1.55 g/mL at 25 °C.[7]
Experimental Protocols
Synthesis of 2-Chloro-1,3,2-dioxaphospholane
A common method for the synthesis of 2-Chloro-1,3,2-dioxaphospholane involves the reaction of ethylene glycol with phosphorus trichloride (B1173362).[4]
Materials:
-
Ethylene glycol
-
Phosphorus trichloride
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Pyridine (B92270) (or other tertiary amine base)
-
Anhydrous ether (or other suitable solvent)
Procedure:
-
A solution of ethylene glycol and pyridine in anhydrous ether is prepared in a reaction flask.
-
The flask is cooled to a low temperature (e.g., -16 to -17 °C).[4]
-
Phosphorus trichloride is added dropwise to the stirred solution while maintaining the low temperature.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for approximately 1.5 hours.[4]
-
During the reaction, pyridine hydrochloride precipitates as a white solid.
-
The precipitate is removed by filtration.
-
The desired product, 2-Chloro-1,3,2-dioxaphospholane, is isolated from the ethereal solution by simple distillation.[4]
An alternative patented method aims to improve yield by removing the HCl byproduct. This is achieved by blowing nitrogen gas through the phosphorus trichloride solution while ethylene glycol is added dropwise.[2]
Safety and Handling
2-Chloro-1,3,2-dioxaphospholane is a reactive and hazardous chemical that requires careful handling.
-
General Handling: Use only in a chemical fume hood.[1] Do not breathe vapor, mist, or gas.[1] Avoid contact with skin, eyes, and clothing.[1]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (goggles and face shield).[8][9] In case of insufficient ventilation, wear a suitable respirator.[10]
-
Storage: Store in a cool, dry, well-ventilated place away from sources of ignition.[1] Keep the container tightly closed under a nitrogen blanket.[1] It is recommended to store it refrigerated.[1]
-
Hazards: This compound is water-reactive and combustible.[1][8] It is classified as causing severe skin burns and eye damage.[8][11]
-
Fire Fighting: Do NOT use water directly on a fire involving this compound.[1] Use foam, dry chemical, or carbon dioxide as extinguishing media.[1] Wear a self-contained breathing apparatus and full protective gear.[1]
Reactivity and Applications
The high reactivity of 2-Chloro-1,3,2-dioxaphospholane is attributed to the presence of the trivalent phosphorus atom and the P-Cl bond.[4] It is a key intermediate in the synthesis of more complex organophosphorus compounds.[2]
One of its primary reactions is oxidation to form 2-Chloro-1,3,2-dioxaphospholane-2-oxide.[7][12] This can be achieved by reacting it with molecular oxygen.[12] The resulting 2-oxide is a crucial reagent for the synthesis of various biologically relevant molecules, including phospholipids (B1166683) like phosphatidylcholines and their analogs, as well as UV-polymerizable lipids and polyphosphoesters.[5][13]
The following diagram illustrates a more detailed workflow for the synthesis of 2-Chloro-1,3,2-dioxaphospholane.
References
- 1. guidechem.com [guidechem.com]
- 2. CN116731076A - Synthesis method of 2-chloro-1, 3, 2-dioxaphospholane - Google Patents [patents.google.com]
- 3. spectrabase.com [spectrabase.com]
- 4. omicsonline.org [omicsonline.org]
- 5. 2-Chloro-1,3,2-dioxaphospholane-2-oxide CAS#: 6609-64-9 [m.chemicalbook.com]
- 6. 2-Chloro-1,3,2-dioxaphospholane-2-oxide | CymitQuimica [cymitquimica.com]
- 7. 2-氯-1,3,2-二氧磷杂环戊烷 2-氧化物 | Sigma-Aldrich [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. echemi.com [echemi.com]
- 10. 2-Chloro-1,3,2-dioxaphospholane-2-oxide(6609-64-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 11. echemi.com [echemi.com]
- 12. CN102775446A - Method for preparing 2-chloro-1,3,2-dioxaphospholane-2-oxide - Google Patents [patents.google.com]
- 13. pubs.rsc.org [pubs.rsc.org]
